molecular formula C8H12N2OS B2765977 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide CAS No. 69212-62-0

2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B2765977
CAS RN: 69212-62-0
M. Wt: 184.26
InChI Key: CISAFUJYQGBPLZ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide is a chemical compound with the CAS Number: 69212-62-0 . It has a molecular weight of 184.26 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11) . This indicates that the compound has a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 184.26 . It is a powder at room temperature .

Scientific Research Applications

Herbicidal Activity

Research has shown that compounds structurally related to 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide exhibit significant herbicidal activity. For instance, the crystal structure and herbicidal activity of a similar compound were analyzed, revealing effectiveness in controlling unwanted vegetation (Liu et al., 2008). This suggests that derivatives of this compound could be developed into new herbicides.

Antimicrobial and Antioxidant Properties

Compounds with a thiazol-2-yl motif have been studied for their antimicrobial and antioxidant properties. A study on bivalent transition metal complexes of a related compound showed promising results in these areas, indicating potential applications in fighting infections and protecting against oxidative stress (Zaky et al., 2016).

Corrosion Inhibition

The research into benzothiazole derivatives, which share a core structural similarity with this compound, has revealed their effectiveness as corrosion inhibitors for metals. Such compounds can be adsorbed onto metal surfaces, providing protection against corrosion, which is crucial for extending the lifespan of metal structures and components (Hu et al., 2016).

Anticancer Activity

Further, some derivatives have been investigated for their potential anticancer activities. The synthesis and characterization of new heterocyclic compounds based on a structurally related core have been explored, with some compounds showing promising results against cancer cell lines (Metwally et al., 2016). This area of research is particularly intriguing, as it opens up possibilities for the development of novel anticancer agents.

Neuroprotective Effects

Interestingly, studies have also highlighted the neuroprotective effects of dimethyl sulfoxide (DMSO), a solvent commonly used to dissolve various chemical compounds, including those related to this compound. DMSO has been found to suppress glutamate-induced ion currents and calcium influx in neurons, offering protection against excitotoxic death (Lu & Mattson, 2001). This suggests that derivatives of this compound could potentially be explored for their neuroprotective properties.

Safety and Hazards

The safety information for 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function or activity

Cellular Effects

It is possible that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism These effects are likely to be cell type-specific and may depend on the concentration of the compound

Molecular Mechanism

The molecular mechanism of action of 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide is not well established. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

properties

IUPAC Name

2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISAFUJYQGBPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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